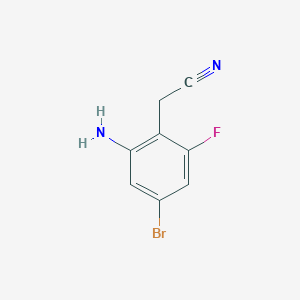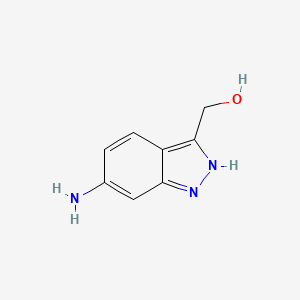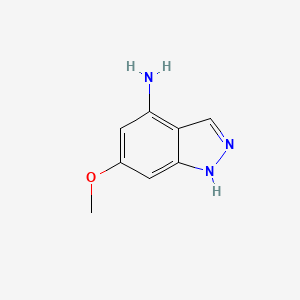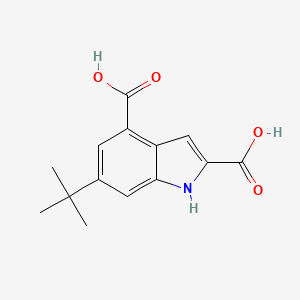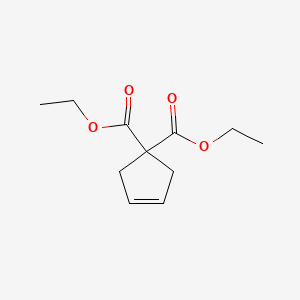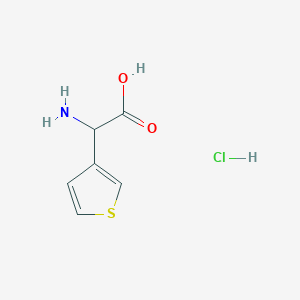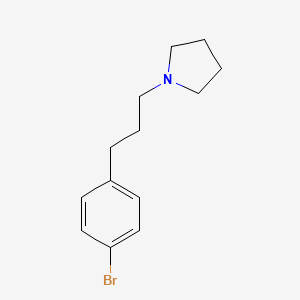
1-(3-(4-Bromophényl)propyl)pyrrolidine
Vue d'ensemble
Description
1-(3-(4-Bromophenyl)propyl)pyrrolidine, also known as 4-bromo-N-propyl-1-pyrrolidine, is a pyrrolidine derivative with a bromophenyl group attached to the nitrogen atom. It is a versatile synthetic intermediate used in the preparation of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. This compound has been widely studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
Synthèse Organique
Ce composé sert de bloc de construction polyvalent en synthèse organique. Il est utilisé pour construire des molécules complexes en raison de sa réactivité et de sa capacité à introduire un cycle pyrrolidine dans une variété de structures chimiques. Le cycle pyrrolidine est un motif commun dans de nombreux produits naturels et produits pharmaceutiques, ce qui en fait un composant précieux en chimie synthétique .
Recherche Pharmaceutique
Dans la recherche pharmaceutique, le « 1-(3-(4-Bromophényl)propyl)pyrrolidine » est utilisé comme intermédiaire dans la synthèse de divers médicaments. Son groupe bromophényle peut subir d’autres réactions pour créer des principes pharmaceutiques actifs (API) ayant des effets thérapeutiques potentiels .
Développement Agrochimique
En tant qu’intermédiaire dans la production agrochimique, ce composé contribue à la synthèse de pesticides et d’herbicides. Sa flexibilité structurelle permet la création de composés capables d’interagir avec des cibles biologiques spécifiques dans les ravageurs et les mauvaises herbes, ce qui contribue à la protection des cultures .
Production de Colorants
Le groupe bromophényle dans le « this compound » est réactif envers les réactions de couplage, ce qui constitue une étape fondamentale dans la création de colorants. Ces colorants sont utilisés dans diverses industries, notamment le textile et les encres .
Recherche Anticancéreuse
Les dérivés de la pyrrolidine se sont révélés prometteurs dans la recherche anticancéreuse. Par exemple, des hybrides de thiosemicarbazone de pyrrolidine ont été synthétisés et évalués pour leur potentiel anticancéreux contre diverses lignées cellulaires cancéreuses, notamment les cancers du poumon, de l’ovaire et du côlon .
Catalyse
Le fragment pyrrolidine peut agir comme un ligand en catalyse, formant des complexes avec des métaux tels que le nickel, le palladium et le cuivre. Ces complexes peuvent être utilisés comme catalyseurs dans diverses réactions chimiques, y compris celles qui sont importantes dans les procédés industriels .
Orientations Futures
While specific future directions for “1-(3-(4-Bromophenyl)propyl)pyrrolidine” are not mentioned in the available literature, pyrrolidine derivatives are of great interest in drug discovery due to their wide range of pharmacological activities . They can serve as valuable scaffolds for the design of new compounds with different biological profiles .
Mécanisme D'action
Target of Action
Pyrrolidine alkaloids, a class of compounds to which this compound belongs, have been shown to interact with a variety of biological targets, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological targets .
Mode of Action
Pyrrolidine alkaloids are known to interact with their targets in a variety of ways, leading to a range of biological activities . For example, some pyrrolidine alkaloids have been found to exert toxic effects on animal organs .
Biochemical Pathways
Pyrrolidine alkaloids have been shown to affect a variety of biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
The compound’s molecular weight of 26819 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Action Environment
The compound is recommended to be stored at room temperature , suggesting that it may be stable under normal environmental conditions.
Propriétés
IUPAC Name |
1-[3-(4-bromophenyl)propyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN/c14-13-7-5-12(6-8-13)4-3-11-15-9-1-2-10-15/h5-8H,1-4,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXLRBFSAZIKOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647595 | |
| Record name | 1-[3-(4-Bromophenyl)propyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4897-54-5 | |
| Record name | 1-[3-(4-Bromophenyl)propyl]pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4897-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(4-Bromophenyl)propyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1292646.png)
![4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292648.png)
![3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292651.png)
![5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1292657.png)
